2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
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Overview
Description
The compound “2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring attached to a 4-methylphenyl group and a benzo[f]chromen-3-one group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, which is a heterocyclic ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms . The 4-methylphenyl group is a common aromatic ring, and the benzo[f]chromen-3-one group is a polycyclic aromatic hydrocarbon with a ketone functional group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic attack at the carbon between the two nitrogen atoms . The benzo[f]chromen-3-one group could potentially undergo reactions typical of aromatic compounds and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the distribution of charge within the molecule would all influence its properties .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one”:
Antimicrobial Activity
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one: has shown promising results in antimicrobial research. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects .
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by interfering with their DNA replication processes. Studies have shown its effectiveness against several cancer cell lines, including breast and lung cancer .
Antioxidant Activity
The compound has been studied for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. It scavenges free radicals and reduces oxidative damage in cells, making it a potential candidate for developing treatments for conditions like neurodegenerative diseases and cardiovascular disorders .
Anti-inflammatory Effects
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one: has been investigated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This makes it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease .
Photophysical Applications
The unique structure of this compound allows it to absorb and emit light at specific wavelengths, making it useful in photophysical applications. It has been explored for use in organic light-emitting diodes (OLEDs) and as a fluorescent probe in bioimaging .
Antiviral Activity
The compound has demonstrated antiviral activity against several viruses. It works by inhibiting viral replication and preventing the virus from entering host cells. This makes it a promising candidate for developing antiviral drugs, especially in the context of emerging viral infections.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c1-13-6-8-15(9-7-13)20-23-21(27-24-20)18-12-17-16-5-3-2-4-14(16)10-11-19(17)26-22(18)25/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXDHGPPXQGWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one |
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